molecular formula C19H38O2 B039812 2,2-Dimethylpropyl tetradecanoate CAS No. 116518-82-2

2,2-Dimethylpropyl tetradecanoate

Cat. No.: B039812
CAS No.: 116518-82-2
M. Wt: 298.5 g/mol
InChI Key: VUDOAEVYGXSOME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dimethylpropyl tetradecanoate (IUPAC name: this compound), also referred to as neopentyl myristate, is a branched-chain ester derived from 2,2-dimethylpropanol (neopentyl alcohol) and tetradecanoic acid (myristic acid). This compound has garnered attention in medicinal chemistry due to its antiplasmodial activity, particularly against Plasmodium falciparum strains. Studies indicate that it inhibits the mitochondrial cytochrome bc1 complex with an IC50 of 8 nM, demonstrating 3,000-fold selectivity over mammalian cytochrome bc1 . Its structural features—a bulky neopentyl group and a long aliphatic chain—contribute to its pharmacokinetic properties, including lipophilicity and membrane permeability.

Properties

CAS No.

116518-82-2

Molecular Formula

C19H38O2

Molecular Weight

298.5 g/mol

IUPAC Name

2,2-dimethylpropyl tetradecanoate

InChI

InChI=1S/C19H38O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-18(20)21-17-19(2,3)4/h5-17H2,1-4H3

InChI Key

VUDOAEVYGXSOME-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCC(=O)OCC(C)(C)C

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(C)(C)C

Synonyms

Tetradecanoic acid, 2,2-dimethylpropyl ester

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2,2-Dimethylpropyl Octanoate (Compound 7)

  • Structure: Shares the neopentyl alcohol moiety but has a shorter octanoate (C8) acyl chain.
  • Biological Activity: Antiplasmodial IC50 against P. falciparum K1: 0.13 µM (vs. 0.03 µM for the tetradecanoate). Cytochrome bc1 inhibition IC50: 5 nM (vs. 8 nM for the tetradecanoate). Therapeutic Index (IVTI): 1,990 (vs. 1,825 for the tetradecanoate).
  • Key Insight : The shorter chain reduces antiplasmodial potency but improves selectivity, suggesting a trade-off between chain length and toxicity .
Table 1: Comparison of Neopentyl Esters with Varying Acyl Chains
Property 2,2-Dimethylpropyl Octanoate 2,2-Dimethylpropyl Tetradecanoate
Acyl Chain Length C8 C14
Antiplasmodial IC50 0.13 µM 0.03 µM
Cytochrome bc1 IC50 5 nM 8 nM
Therapeutic Index 1,990 1,825

Isopropyl Tetradecanoate (Isopropyl Myristate)

  • Structure: Linear isopropyl alcohol esterified to tetradecanoic acid.
  • Applications: Widely used in cosmetics as an emollient due to its low viscosity and non-greasy texture.
  • Comparison: The linear isopropyl group reduces steric hindrance compared to neopentyl, lowering melting points and enhancing spreadability. No antiplasmodial data is available, but its structural simplicity likely reduces bioactivity compared to neopentyl analogs .

12-Methyltetradecanoate Esters

  • Structure: Tetradecanoic acid with a methyl branch at the C12 position, esterified to alcohols like 2,3-dihydroxypropyl.
  • Biological Relevance: Methyl branching in the acyl chain may disrupt lipid bilayer integration or enzyme binding. For example, [(2R)-2,3-dihydroxypropyl] (12S)-12-methyltetradecanoate has been synthesized but lacks reported antiplasmodial data .

Other 2,2-Dimethylpropyl Esters

  • 3-Hydroxy-2,2-dimethylpropyl Propanoate: Incorporates a hydroxy group in the alcohol moiety, increasing polarity and reducing lipophilicity. This likely limits membrane permeability but improves aqueous solubility .
  • 2,2-Dimethylpropyl Ethyl Phosphate: A phosphorus-containing derivative with distinct reactivity. Such esters are typically used in organophosphorus chemistry rather than bioactive applications .

Structure-Activity Relationship (SAR) Findings

  • Acyl Chain Length: Longer chains (e.g., C14 vs.
  • Alcohol Branching : The neopentyl group’s steric bulk improves metabolic stability and target binding compared to linear alcohols like isopropyl .
  • Substituent Effects : Polar groups (e.g., hydroxy) or phosphorus modifications drastically alter pharmacokinetic profiles, often shifting applications from therapeutics to industrial uses .

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